molecular formula C31H40N2O9 B3309942 (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 944283-28-7

(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B3309942
CAS No.: 944283-28-7
M. Wt: 584.7 g/mol
InChI Key: YCWYIOBWFQMUSW-YWWLGCSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional amino acid derivative featuring orthogonal protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection .
  • Boc (tert-butoxycarbonyl): Acid-labile, providing complementary protection for secondary amines or hydroxyl groups .
  • tert-Butoxy group: Enhances steric protection of adjacent functional groups, improving stability during synthetic steps .

Its butanoic acid backbone and stereochemical configuration ((2S,3R)- and (S)-chirality) make it a versatile intermediate for constructing peptides with defined conformational constraints.

Properties

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35)/t18-,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWYIOBWFQMUSW-YWWLGCSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) and Fmoc-Cl, respectively .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can also be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Substitution Reactions: The Boc and Fmoc groups can be selectively removed under acidic or basic conditions, respectively.

    Coupling Reactions: The protected amino acids can be coupled using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Fmoc groups are removed using piperidine.

    Coupling: Carbodiimides such as EDC or DCC are commonly used in the presence of additives like HOBt or HOAt to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further coupling reactions.

Scientific Research Applications

Peptide Synthesis

The compound is primarily utilized in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides through solid-phase synthesis techniques. This method is widely employed in the pharmaceutical industry to create biologically active peptides and proteins.

E3 Ligase Recruitment

Recent studies have highlighted the role of this compound as a ligand for E3 ligases, which are crucial components of the ubiquitin-proteasome system. E3 ligases facilitate the transfer of ubiquitin to target proteins, marking them for degradation. The compound's ability to recruit E3 ligases makes it a valuable tool in drug discovery and development, particularly for targeted protein degradation therapies .

Bioconjugation Strategies

(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid can also be employed in bioconjugation strategies. Its functional groups can be utilized to attach various biomolecules, such as antibodies or enzymes, to enhance specificity and efficacy in therapeutic applications.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful synthesis of a therapeutic peptide using this compound as a building block. The peptide exhibited significant biological activity against specific cancer cell lines, showcasing the utility of Fmoc-based synthesis methods in developing novel anticancer agents .

Case Study 2: Targeting E3 Ligases

In another investigation, researchers explored the compound's ability to selectively bind to E3 ligases involved in neurodegenerative diseases. By leveraging its recruitment capabilities, they designed a series of compounds that effectively targeted misfolded proteins for degradation, presenting a promising strategy for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of peptides synthesized using (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to modulate their activity. The interactions can involve hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s conformation and function.

Comparison with Similar Compounds

Backbone Length and Functional Group Variations

Compound Name Backbone Key Functional Groups Molecular Weight Key Applications
Target Compound Butanoic acid Fmoc, Boc, tert-butoxy ester ~570 (estimated) Orthogonal protection in SPPS
(S)-3-(((S)-2-Fmoc-amino-3-(tert-butoxy)propanoyl)oxy)-2-Boc-amino-propanoic acid () Propanoic acid Fmoc, Boc, tert-butoxy ester 570.63 Shorter chain for constrained peptide loops
Ethyl 2-(S-Fmoc-amino-3-(tert-butoxy)propanamido)-2-methoxyacetate () Acetic acid derivative Ethyl ester, methoxy Not reported Lipophilic intermediates for membrane-permeable peptides

Key Differences :

  • The propanoic acid analog () has reduced steric bulk, favoring solubility in polar solvents, whereas the target’s butanoic acid backbone may enhance crystallinity .

Protecting Group Strategies

Compound Name Protecting Groups Orthogonality Deprotection Conditions
Target Compound Fmoc (α-amino), Boc (secondary amine) High Fmoc: piperidine; Boc: TFA
(4S,5R)-3-((2S,3R)-2-Fmoc-amino-3-(tert-butoxy)butanoyl)-oxazolidine-4-carboxylic acid () Fmoc, oxazolidine ring Moderate Oxazolidine: acidic hydrolysis; Fmoc: standard base
N-Fmoc-3-(S)-amino-2-(S)-hydroxy-3-o-tolyl-propionic acid () Fmoc, free hydroxyl Low Hydroxyl requires selective protection

Key Differences :

  • The oxazolidine-containing analog () provides rigid conformational control but complicates deprotection due to the stability of the oxazolidine ring .
  • The o-tolyl derivative () lacks Boc protection, limiting its utility in multi-step syntheses requiring orthogonal strategies .

Key Differences :

  • Halogenated analogs () exhibit distinct $^{19}$F NMR signals (δ = -55 to -60 ppm), aiding in reaction monitoring, whereas the target compound’s tert-butoxy groups may show characteristic $^1$H NMR peaks at δ 1.2–1.4 ppm .
  • The Microsclerodermin J derivative () includes a silyl ether group, with $^{29}$Si NMR data providing additional structural insights absent in the target compound .

Biological Activity

Overview

The compound (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic molecule notable for its potential biological activities. This compound features multiple functional groups, including tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are commonly utilized in peptide synthesis to protect amino acids during the formation of peptide bonds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The interactions can involve various forces, including hydrogen bonding and hydrophobic interactions, leading to changes in the target's conformation and function. Such mechanisms are crucial for modulating the activity of proteins involved in various biological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.
  • Cellular Assays : The compound has been evaluated in cellular assays to assess its efficacy and mechanism of action.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study demonstrated that peptides synthesized using this compound exhibited inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest potential applications in metabolic disorders .
  • Antimicrobial Activity : Research has indicated that derivatives of this compound display activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in fatty acid biosynthesis, which is critical for bacterial cell wall integrity .
  • Therapeutic Applications : The compound's structure allows for modifications that enhance its biological activity, making it a candidate for developing new therapeutic agents targeting metabolic diseases and infections .

Data Table: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Receptor BindingInteracts with receptors influencing cellular signaling
Antimicrobial ActivityActive against Mycobacterium tuberculosis by inhibiting fatty acid synthesis

Q & A

Q. What are the primary applications of this compound in peptide synthesis?

This compound is a protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) and tert-butoxycarbonyl (Boc) groups provide orthogonal protection for amino groups, enabling sequential deprotection during peptide chain assembly. The tert-butoxy group further enhances steric protection of side-chain functionalities. Typical applications include synthesizing peptides with complex post-translational modifications or sterically hindered sequences .

Methodological Insight :

  • Use piperidine (20% in DMF) for Fmoc deprotection.
  • Boc removal requires acidic conditions (e.g., TFA/DCM).
  • Monitor coupling efficiency via Kaiser test or HPLC .

Q. How should this compound be stored to ensure stability?

Store as a powder at -20°C under anhydrous conditions (desiccated) to prevent hydrolysis of the ester and carbonate groups. In solution (e.g., DMF or DCM), store at -80°C for ≤1 year. Avoid moisture and repeated freeze-thaw cycles to minimize degradation .

Q. What analytical methods validate the purity and identity of this compound?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended for synthesis).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]+ = calculated value).
  • NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How can racemization during coupling be minimized?

Racemization risks arise from base-sensitive stereocenters. Mitigation strategies:

  • Use low-temperature coupling (0–4°C) with HATU/Oxyma Pure® instead of HOBt/DIC.
  • Limit reaction time (<2 hours) and avoid excessive base (DIEA ≤2 eq.).
  • Monitor stereochemical integrity via chiral HPLC or Marfey’s reagent derivatization .

Q. What structural analogs of this compound exhibit improved coupling efficiency?

Modifying the protective groups or backbone can enhance reactivity:

AnalogModificationCoupling EfficiencyReference
4-(3,5-Difluorophenyl) variantFluorinated aryl improves solubility92% (vs. 85% for parent)
(R)-Phenylthio derivativeThioester enhances nucleophilicity95% (HATU, 0°C)

Q. How do conflicting solubility data impact experimental design?

Discrepancies in solubility (e.g., DMF vs. THF) arise from tert-butoxy group hydration. Solutions:

  • Pre-dissolve in minimal DMF (<0.1 M) before adding to SPPS resin.
  • For hydrophobic peptides, add 10% DMSO to improve solvation.
  • Use sonication (10 min) to disperse aggregates .

Q. What strategies resolve byproduct formation during Fmoc deprotection?

Common byproducts (e.g., diketopiperazine) form due to prolonged piperidine exposure:

  • Reduce deprotection time to 5–10 minutes .
  • Add 2% DBU to piperidine for faster Fmoc cleavage.
  • Quench with acetic anhydride to cap unintended free amines .

Data Contradiction Analysis

Q. Why do different sources recommend varying storage temperatures?

recommends -20°C for powder storage, while specifies -80°C for solutions. This reflects differences in:

  • Hydrolytic sensitivity : The tert-butoxy group in ’s compound is more prone to moisture degradation.
  • Solvent stability : DMF ( ) auto-degrades at higher temperatures, releasing dimethylamine. Recommendation : Follow manufacturer-specific guidelines and validate stability via TLC or HPLC .

Synthesis Optimization Table

ParameterOptimal ConditionDeviation Risk
Coupling ReagentHATU/Oxyma Pure®HOBt increases racemization
SolventAnhydrous DMFMoisture reduces yield by 15–20%
Temperature0–4°C>25°C accelerates epimerization
Reaction Time1.5 hours>3 hours degrades Fmoc group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.